Unii-G4HA83wus4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research in the synthesis and characterization of complex molecules and materials, such as molecular magnets and metal-organic frameworks, involves detailed study of their molecular structures, synthesis methods, chemical reactions, and both physical and chemical properties. These studies are crucial for understanding the functionalities and potential applications of such materials in various fields, including magnetism, catalysis, and drug design.

Synthesis Analysis

Synthesis of complex molecules often involves novel strategies that combine traditional chemical synthesis with biological methods to produce molecules with specific functions. For example, Wu and Schultz (2009) discussed how the integration of nature's synthetic strategies with traditional approaches can generate molecules with unique properties difficult to achieve otherwise (Wu & Schultz, 2009).

Molecular Structure Analysis

Accurate representation and understanding of molecular structures are fundamental for the development of new materials. Warr (2011) reviewed the various methods for representing chemical structures, essential for applications in drug discovery and material science (Warr, 2011).

Chemical Reactions and Properties

The study of chemical reactions and properties of molecules, such as magnetic interactions in molecular magnets, is key to exploiting their potential. Coronado et al. (2001) explored the synthesis, structure, and physical properties of a series of molecular magnets, contributing to the understanding of soft ferromagnets (Coronado et al., 2001).

Physical Properties Analysis

Analyzing the physical properties, including magnetic and electronic properties, provides insights into the functionality of materials. Palii et al. (2016) discussed the synthesis, characterization, and theoretical modeling of a Co(II) complex exhibiting single-ion magnet behavior, highlighting the importance of nonuniaxial magnetic anisotropy (Palii et al., 2016).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity and stability, is crucial for the practical application of synthesized molecules. Research on the synthesis and magnetic properties of copper-lanthanoid complexes by Chen et al. (1998) contributes to the field by providing insight into carboxylate-bridged tetranuclear complexes (Chen et al., 1998).

Wissenschaftliche Forschungsanwendungen

Undergraduate Education in Science

Undergraduate education plays a crucial role in scientific research, fostering a scientifically literate society and reinvigorating the research enterprise. Engaging undergraduates in research can lead to greater understanding, retention, and transfer of knowledge compared to traditional lecture-based methods. The integration of research experiences within undergraduate curricula is essential for developing critical thinking and problem-solving skills, which are vital in scientific inquiry and research (Dehaan, 2005).

Development and Evaluation of Research Skills

The scientific method's application in higher education is invaluable for developing research skills. Different contexts and approaches to teaching experimental science contribute to this development. Emphasizing problem-solving and critical thinking, the scientific method aids learners in navigating scientific challenges and investigations. However, a gap exists in literature on its use outside of STEM fields, suggesting a need for further exploration on how effectively teaching the scientific method can enhance research skills across disciplines (Vázquez-Villegas et al., 2023).

Interdisciplinary Research

Interdisciplinary scientific research (IDR) extends beyond traditional disciplinary boundaries, creating new challenges and opportunities in the scientific ecosystem. IDR involves integrating knowledge from different disciplines to address complex research questions, often leading to innovative discoveries and solutions. Effective measures of IDR output are crucial for understanding its impact and guiding future research efforts. Bibliometrics and network dynamics are among the tools used to measure IDR, though they require sophisticated interpretation to fully capture the social dynamics and knowledge integration processes involved in IDR (Wagner et al., 2011).

Eigenschaften

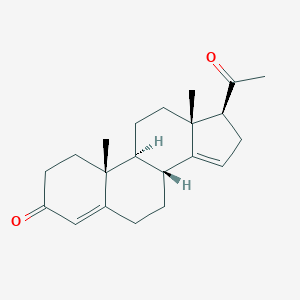

IUPAC Name |

(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h7,12,16-17,19H,4-6,8-11H2,1-3H3/t16-,17+,19-,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCUVBOSDZZTGA-YZUZWNONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC=C2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-G4HA83wus4 | |

CAS RN |

24377-08-0 |

Source

|

| Record name | Pregna-4,14-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024377080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREGNA-4,14-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4HA83WUS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)

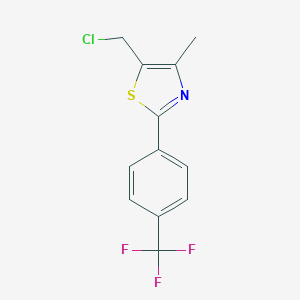

![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)

![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)